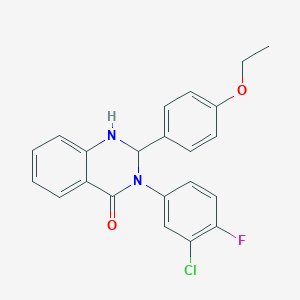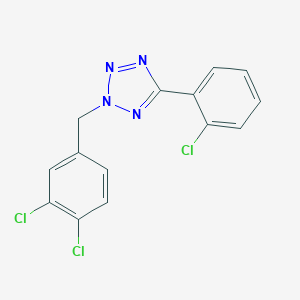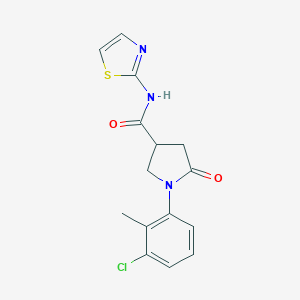
3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chloro, fluoro, and ethoxyphenyl groups. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Ethoxyphenyl Group Introduction: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxy group replaces a leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones or tetrahydroquinazolinones.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroquinazolinones, tetrahydroquinazolinones.
Substitution Products: Various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects. They have shown promise in the treatment of cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chloro-4-fluorophenyl)-2-phenylquinazolinone
- 3-(4-fluorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone
- 3-(3-chlorophenyl)-2-(4-ethoxyphenyl)-2,3-dihydroquinazolinone
Uniqueness
Compared to similar compounds, 3-(3-CHLORO-4-FLUOROPHENYL)-2-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the specific combination of chloro, fluoro, and ethoxy substituents. This unique substitution pattern can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H18ClFN2O2 |
|---|---|
Peso molecular |
396.8g/mol |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)-2-(4-ethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18ClFN2O2/c1-2-28-16-10-7-14(8-11-16)21-25-20-6-4-3-5-17(20)22(27)26(21)15-9-12-19(24)18(23)13-15/h3-13,21,25H,2H2,1H3 |
Clave InChI |
HEDJZDOJNIYZBT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388848.png)
![5-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388849.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388852.png)
![2-(2,5-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B388855.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388856.png)
![(2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388857.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 4-methoxybenzoate](/img/structure/B388860.png)
![ethyl 2-(4-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388862.png)
![2-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388864.png)

![3-[5,6-bis(4-methylphenyl)-1,3,8-trioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoic acid](/img/structure/B388866.png)
![4-{5-[(5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B388868.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388870.png)
